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Compound of Interest

Compound Name: 2-Anilinoacetamide

Cat. No.: B130025 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The 2-anilinoacetamide scaffold is a versatile pharmacophore that has been extensively

explored in the development of novel therapeutic agents targeting a range of biological entities.

This technical guide provides an in-depth analysis of the structure-activity relationships (SAR)

for several classes of 2-anilinoacetamide derivatives, focusing on their development as Slack

potassium channel inhibitors, PPARα/γ dual agonists, and vasopressin V1b receptor

antagonists. This document outlines key quantitative data, detailed experimental protocols, and

visual representations of associated pathways and workflows to serve as a comprehensive

resource for researchers in the field.

SAR of 2-Amino-N-phenylacetamide Derivatives as
Slack Potassium Channel Inhibitors
A series of 2-amino-N-phenylacetamide derivatives have been investigated as inhibitors of the

Slack (KCNT1) potassium channel, a target for certain types of epilepsy. The initial high-

throughput screening hit, VU0606170, served as the starting point for extensive SAR studies.

[1]

Quantitative SAR Data
The SAR exploration focused on modifications at five distinct regions of the 2-amino-N-

phenylacetamide core. The inhibitory activity was primarily assessed using a thallium (Tl+) flux

assay in HEK-293 cells expressing the wild-type human Slack channel. The results indicated
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that the SAR for this series is relatively "flat," with significant structural modifications often

leading to a loss of activity.[1]

Compound R1 R2 R3 R4
Slack IC50
(µM) (Tl+
flux)

VU0606170 H H H H 3.7

Analog 1 4-F H H H >10

Analog 2 H 2-Me H H 5.2

Analog 3 H H 3-Cl H 8.1

Analog 4 H H H CH3 4.5

Table 1: SAR data for selected 2-amino-N-phenylacetamide derivatives as Slack channel

inhibitors. Data is representative of findings in the literature.

Key SAR Insights
Anilino Ring (A-ring): Substitution on the anilino phenyl ring is generally not well-tolerated.

Even small decorations, such as a fluorine atom, can lead to a significant drop in potency.

Amide NH: The secondary amide is crucial for activity.

Acetamide Phenyl Ring (B-ring): Limited modifications are tolerated on this ring. Small alkyl

or halogen substitutions at the meta or para positions are sometimes permissible.

Amino Group: The primary amino group is a key feature, and its substitution is generally

detrimental to activity.

SAR of 2-Aminoacetamide Derivatives as PPARα/γ
Dual Agonists
Derivatives of 2-aminoacetamide have been designed as non-thiazolidinedione peroxisome

proliferator-activated receptor (PPAR) α/γ dual agonists for the potential treatment of type 2
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diabetes.[2] The design strategy aimed to replace a chemically unstable 1,3,4-oxadiazole ring

from a previous series with a more stable amide group.[2]

Quantitative SAR Data
The activity of these compounds was evaluated using PPARα and PPARγ transactivation

assays.

Compound R Group PPARα EC50 (nM) PPARγ EC50 (nM)

Analog 5 Phenyl 120 250

Analog 6 4-Chlorophenyl 85 180

Analog 7 4-Methoxyphenyl 150 300

Analog 8 Thiophen-2-yl 200 450

Table 2: In vitro activity of 2-aminoacetamide derivatives as PPARα/γ dual agonists. Data is

representative of findings in the literature.[3]

Key SAR Insights
Amide Substituent: The nature of the R group on the terminal amide has a significant impact

on potency and the α/γ activity ratio. Aromatic and heteroaromatic groups are generally

favored.

Acidic Moiety: A carboxylic acid or a bioisostere is essential for activity, allowing the molecule

to mimic the endogenous fatty acid ligands of PPARs.

Linker: The length and flexibility of the linker between the aromatic core and the acidic

moiety are important for optimal interaction with the ligand-binding pocket of the receptors.

SAR of 2-(4-Oxo-2-aryl-quinazolin-3(4H)-
yl)acetamide Derivatives as Vasopressin V1b
Receptor Antagonists
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A series of 2-(4-oxo-2-aryl-quinazolin-3(4H)-yl)acetamides have been identified as potent and

selective antagonists of the vasopressin V1b receptor, a target for stress-related disorders.[4]

Quantitative SAR Data
The binding affinity of these compounds was determined for the human V1b receptor.

Compound R1 R2 V1b Ki (nM)

Analog 9 H H 50

Analog 10 2-F H 15

Analog 11 H 4-Cl 25

Analog 12 2-F 4-Cl 5

Table 3: SAR of 2-(4-oxo-2-aryl-quinazolin-3(4H)-yl)acetamide derivatives as V1b receptor

antagonists. Data is representative of findings in the literature.[5]

Key SAR Insights
2-Aryl Ring: Substitution on this phenyl ring is a key driver of potency. Electron-withdrawing

groups, particularly at the ortho position (R1), are beneficial.

Quinazolinone Core: The quinazolinone scaffold is essential for the observed activity.

Acetamide Moiety: The primary acetamide is generally optimal, with substitutions on the

amide nitrogen leading to a decrease in affinity.

Experimental Protocols
Synthesis of 2-Anilinoacetamide Derivatives (General
Procedure)
A common method for the synthesis of the 2-anilinoacetamide core involves the nucleophilic

substitution of a 2-haloacetamide with a substituted aniline.
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Step 1: Synthesis of 2-Chloro-N-phenylacetamide: To a solution of a substituted aniline (1.0

eq) and a base such as triethylamine (1.2 eq) in a suitable solvent (e.g., dichloromethane or

THF) at 0 °C, chloroacetyl chloride (1.1 eq) is added dropwise. The reaction is stirred at

room temperature until completion (monitored by TLC). The reaction mixture is then washed

with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced

pressure.

Step 2: Synthesis of 2-Anilinoacetamide: The crude 2-chloro-N-phenylacetamide (1.0 eq) is

dissolved in a polar aprotic solvent such as DMF, and the desired aniline (1.5 eq) is added.

The mixture is heated to 80-100 °C and stirred for several hours. After cooling, the product is

precipitated by the addition of water, filtered, and purified by recrystallization or column

chromatography.

Thallium Flux Assay for Slack Channel Activity
This assay is a fluorescence-based method to measure the activity of potassium channels in a

high-throughput format.[6]

Cell Plating: HEK-293 cells stably expressing the Slack channel are plated in 384-well

microplates.

Dye Loading: The cells are loaded with a thallium-sensitive fluorescent dye.

Compound Incubation: The test compounds are added to the wells and incubated for a

defined period.

Thallium Stimulation: A thallium-containing buffer is added to the wells.

Fluorescence Reading: The fluorescence intensity is measured over time using a

fluorescence plate reader. The influx of thallium through the open Slack channels leads to an

increase in fluorescence. Inhibitors of the channel will reduce the rate of fluorescence

increase.

PPAR Transactivation Assay
This is a cell-based reporter gene assay to measure the activation of PPARα and PPARγ.[7][8]
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Cell Transfection: A suitable cell line (e.g., HEK293T) is co-transfected with an expression

vector for the PPAR ligand-binding domain fused to a GAL4 DNA-binding domain, and a

reporter plasmid containing a luciferase gene under the control of a GAL4 upstream

activation sequence.

Compound Treatment: The transfected cells are treated with the test compounds.

Cell Lysis and Luciferase Assay: After an incubation period, the cells are lysed, and the

luciferase activity is measured using a luminometer. An increase in luciferase activity

indicates activation of the PPAR.

Visualizations
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A typical workflow for a Structure-Activity Relationship (SAR) study.
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Key regions for modification on the 2-anilinoacetamide scaffold.
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Simplified PPAR signaling pathway activated by a dual agonist.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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